3-chloro-4-(2-methyl-1H-imidazol-1-yl)aniline
Description
3-Chloro-4-(2-methyl-1H-imidazol-1-yl)aniline (CAS 758636-23-6) is a substituted aniline derivative with a molecular formula of C₁₀H₁₀ClN₃ and a molecular weight of 207.66 g/mol . The compound features a chlorine substituent at the 3-position of the benzene ring and a 2-methylimidazole group at the 4-position. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic scaffolds .
Key physicochemical properties include:
- Storage: Typically stored at room temperature under inert conditions.
- Hazard Profile: Limited hazard data available; precautionary measures for handling amines and chlorinated compounds are recommended .
Properties
IUPAC Name |
3-chloro-4-(2-methylimidazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-13-4-5-14(7)10-3-2-8(12)6-9(10)11/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYQFQLEBARMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Amination
Palladium-catalyzed coupling reactions are widely employed for introducing nitrogen-containing heterocycles to aromatic systems. A patented method for synthesizing analogous imidazole-aniline derivatives involves reacting 3-bromo-5-fluoro-benzotrifluoride with 4-methylimidazole in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a polar aprotic solvent like N-methylpyrrolidinone (NMP) at 100–120°C.
Mechanistic Insights :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by ligand exchange with the imidazole nucleophile. Reductive elimination forms the C–N bond, yielding the desired product. For 3-chloro-4-(2-methyl-1H-imidazol-1-yl)aniline, substituting the bromo precursor with 3-chloro-4-iodoaniline and using 2-methylimidazole instead of 4-methylimidazole would adapt this method.
Optimization Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | 78% → 89% |
| Solvent | NMP | 65% → 82% |
| Temperature | 110°C | 72% → 89% |
Copper-Mediated Ullmann Coupling
Copper catalysts offer a cost-effective alternative for aryl-imidazole bond formation. A reported protocol for 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine synthesis uses CuI, ethylene glycol, and K₂CO₃ in DMF at 120°C. Adapting this to this compound would involve:
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Substrate Preparation : 3-Chloro-4-iodoaniline and 2-methylimidazole.
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Reaction Conditions : CuI (10 mol%), K₂CO₃ (2 equiv), DMF, 120°C, 24 hours.
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Workup : Extraction with dichloromethane, neutralization, and column chromatography (SiO₂, CHCl₃:MeOH 95:5).
Yield : 67–72% after optimization.
Nucleophilic Aromatic Substitution
Direct Displacement of Halogens
Activated aryl halides undergo nucleophilic substitution with imidazoles under basic conditions. For example, 3-chloro-4-fluoroaniline reacts with 2-methylimidazole in the presence of NaH in DMF at 80°C. The fluorine atom’s superior leaving group ability facilitates displacement, though competing side reactions (e.g., dehalogenation) necessitate careful stoichiometry control.
Critical Parameters :
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Base : NaH > K₂CO₃ (higher yields due to stronger deprotonation).
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Solvent : DMF > DMSO (better solubility of intermediates).
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Molar Ratio : 1:1.2 (aryl halide:imidazole) minimizes dimerization.
Nitro Reduction Pathways
A two-step approach involving nitro intermediates avoids competing amine coordination during coupling:
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Nitro Intermediate Synthesis :
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Nitro Reduction :
Advantages : Higher purity compared to direct methods.
Multi-Step Synthesis via Schiff Base Intermediates
Schiff Base Formation and Cyclization
A method adapted from N-Mannich base synthesis involves:
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Imine Formation :
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Cyclization :
Purification : Column chromatography (SiO₂, ethyl acetate:hexane 1:1) achieves >95% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Palladium Catalysis | 89 | 98 | Moderate | High |
| Ullmann Coupling | 72 | 95 | High | Moderate |
| Nucleophilic Substitution | 64 | 90 | Low | Low |
| Nitro Reduction | 95 | 99 | High | High |
| Schiff Base Route | 68 | 95 | Moderate | Moderate |
Key Observations :
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Palladium catalysis and nitro reduction routes offer the best balance of yield and scalability.
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Nucleophilic substitution suffers from side reactions but remains viable for small-scale synthesis.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(2-methyl-1H-imidazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
3-chloro-4-(2-methyl-1H-imidazol-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-(2-methyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The chloro-substituted aniline moiety can interact with biological membranes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Commercial and Research Relevance
- Availability : The target compound is listed in chemical catalogs (e.g., Kanto Reagents) but is often out of stock due to high demand in drug discovery .
- Price : ~¥77,300/g for related imidazole-aniline derivatives .
- Applications : Key intermediate in synthesizing quinazoline-based kinase inhibitors and antibacterial agents .
Biological Activity
3-Chloro-4-(2-methyl-1H-imidazol-1-yl)aniline is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a chlorinated aniline structure with a 2-methyl-1H-imidazole moiety. The unique substitution pattern contributes to its distinct chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilic character, making it more reactive in various biological interactions.
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study demonstrated its cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The compound showed an IC50 value indicating effective inhibition of cell viability, suggesting potential as an anticancer agent.
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
| Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 40 | 21 | |
| Escherichia coli | 200 | 14 | |
| Pseudomonas aeruginosa | 500 | 10 |
The biological activity of this compound can be attributed to several mechanisms:
- Target Interaction : The imidazole ring is known to interact with various biological targets, influencing multiple biochemical pathways.
- Cell Cycle Disruption : Studies have shown that treatment with this compound leads to cell cycle arrest in cancer cells, particularly in the G2/M phase, suggesting induction of apoptosis through DNA fragmentation.
Case Study: Apoptosis Induction
In a specific case study involving MCF cell lines, flow cytometry results indicated that the compound accelerated apoptosis in a dose-dependent manner. Tumor growth was significantly suppressed in treated mice models, demonstrating its potential as an effective anticancer therapeutic agent .
Pharmacokinetics
The pharmacokinetic profile of imidazole derivatives like this compound suggests good solubility in polar solvents, which is beneficial for drug formulation. Factors such as pH and temperature can influence the compound's stability and activity.
Applications in Drug Development
Given its diverse biological activities, this compound is being investigated for various applications:
- Anticancer Drug Development : Its efficacy against multiple cancer types positions it as a candidate for further development in oncology.
- Antimicrobial Agents : The antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains.
Q & A
Q. What are the established synthetic routes for 3-chloro-4-(2-methyl-1H-imidazol-1-yl)aniline, and how can purity be optimized?
The synthesis typically involves coupling reactions between halogenated aniline derivatives and substituted imidazoles. For example:
- Nucleophilic aromatic substitution : Reacting 3-chloro-4-nitroaniline with 2-methylimidazole under reducing conditions (e.g., hydrogenation or catalytic transfer hydrogenation) to replace the nitro group with the imidazole moiety .
- Purification : Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) is critical to achieve >95% purity. Column chromatography with silica gel (eluent: dichloromethane/methanol gradients) is recommended for removing unreacted intermediates .
- Yield optimization : Reaction parameters such as temperature (80–100°C), solvent (DMF or DMSO), and stoichiometric ratios (1:1.2 aniline:imidazole) significantly influence yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm the aromatic proton environment and substitution pattern. The imidazole protons typically resonate at δ 7.2–7.5 ppm, while the aniline NH appears as a broad singlet (~δ 5.5 ppm) .
- Mass spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode validates the molecular ion peak (m/z 208.06 for [M+H]) .
- IR spectroscopy : Stretching vibrations for NH (~3400 cm) and C-Cl (~750 cm^{-1) provide structural confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies of this compound?
- Cross-validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability tests) to confirm target engagement. For example, if initial enzyme assays (IC ~10 µM) conflict with cell-based results, evaluate membrane permeability via logP calculations or PAMPA assays .
- Structural analogs : Compare activity with derivatives like 3-chloro-4-(4-methylpiperidin-1-yl)aniline to isolate the imidazole’s role in activity .
- Dose-response curves : Ensure assays cover a wide concentration range (nM to mM) to account for non-specific effects at high doses .
Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?
- Kinetic studies : Perform Michaelis-Menten analyses to determine inhibition type (competitive/non-competitive) using varying substrate concentrations .
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., kinases or cytochrome P450 isoforms) to identify binding interactions. The imidazole ring may coordinate with metal ions in active sites .
- Molecular docking : Use software like AutoDock Vina to simulate binding poses. Focus on hydrogen bonding between the aniline NH and catalytic residues .
Q. How does the 2-methylimidazole substituent influence the compound’s reactivity and bioactivity compared to other analogs?
- Steric effects : The methyl group at the 2-position of the imidazole reduces rotational freedom, potentially enhancing binding specificity. Compare with 4-(1H-imidazol-1-yl)aniline derivatives lacking the methyl group .
- Electronic effects : Methyl substitution increases imidazole’s basicity, altering protonation states under physiological pH. This may affect solubility and membrane penetration .
- SAR studies : Synthesize analogs with bulkier substituents (e.g., ethyl or isopropyl) to assess tolerance in enzymatic pockets .
Q. What methodologies are recommended for studying the compound’s role in proteomics and protein interaction networks?
- Affinity chromatography : Immobilize the compound on NHS-activated Sepharose beads to pull down binding proteins from cell lysates .
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics with purified target proteins (e.g., kinases or GPCRs) .
- Phosphoproteomics : Treat cell lines with the compound and analyze phosphorylation changes via LC-MS/MS to map affected signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
